2,3-Dihydro-1H-1lambda~4~-thiophen-1-one
Description
2,3-Dihydro-1H-1λ⁴-thiophen-1-one is a sulfur-containing heterocyclic compound characterized by a partially saturated thiophene ring with a ketone group at position 1. Its structure features a unique oxidation state at sulfur (λ⁴), distinguishing it from fully oxidized sulfones (λ⁶) or reduced thiolanes. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules and materials chemistry. Its reactivity is influenced by the electron-withdrawing ketone group and the partially unsaturated sulfur ring system, enabling participation in cycloadditions, nucleophilic substitutions, and coordination chemistry .
Properties
CAS No. |
14852-21-2 |
|---|---|
Molecular Formula |
C4H6OS |
Molecular Weight |
102.16 g/mol |
IUPAC Name |
2,3-dihydrothiophene 1-oxide |
InChI |
InChI=1S/C4H6OS/c5-6-3-1-2-4-6/h1,3H,2,4H2 |
InChI Key |
LWMWHALFZXYGIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-1lambda~4~-thiophen-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in the presence of aqueous sodium hydroxide .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-1lambda~4~-thiophen-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives .
Scientific Research Applications
2,3-Dihydro-1H-1lambda~4~-thiophen-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-1lambda~4~-thiophen-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
The structural and functional nuances of 2,3-Dihydro-1H-1λ⁴-thiophen-1-one are best understood through comparisons with related sulfur heterocycles. Below is a detailed analysis supported by experimental data and research findings.
Structural Analogues with Varied Oxidation States
Key Findings :
- Oxidation State Impact : The λ⁴ configuration in the target compound confers moderate electrophilicity at sulfur, enabling nucleophilic attacks without the steric hindrance of bulkier sulfone groups (λ⁶). Sulfones (λ⁶) exhibit higher stability and are prevalent in drug design due to metabolic resistance .
- Ring Strain : The partially unsaturated thiophene ring in λ⁴ derivatives introduces mild ring strain, enhancing reactivity in cycloadditions compared to fully saturated analogs like thiolanes.
Functional Analogues with Heteroatom Variations
Key Findings :
- Phosphorus vs. Sulfur : Phosphole derivatives (e.g., λ⁵-phosphol-1-one) exhibit distinct electronic properties due to phosphorus’s larger atomic radius and lower electronegativity, enabling unique catalytic applications .
- Fused Ring Systems: Benzodithiazine derivatives (e.g., λ⁶-benzodithiazine) display enhanced aromaticity and rigidity, improving binding affinity in neurological targets compared to monocyclic thiophenones .
Substituted Derivatives and Bioactivity
Key Findings :
- Electron-Withdrawing Groups : Chloro and hydroxyl substituents enhance binding affinity to proteins (e.g., estrogen receptor) by polar interactions and π-stacking .
- Sulfone-Containing Derivatives: The λ⁶-sulfone group in protease inhibitors facilitates covalent or strong non-covalent interactions with catalytic residues, crucial for antiviral activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
